(R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride
Beschreibung
(R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride is a chiral amine derivative characterized by a 4-fluorophenyl group attached to a butenyl chain and a primary amine functional group, which is protonated as a hydrochloride salt. The compound’s stereochemistry at the chiral center is specified as the (R)-enantiomer, which may influence its biological activity and physicochemical properties. Its molecular formula is C₁₀H₁₃ClFN, with a molecular weight of 201.67 (CAS: 1391361-52-6) .
Eigenschaften
IUPAC Name |
(1R)-1-(4-fluorophenyl)but-3-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c1-2-3-10(12)8-4-6-9(11)7-5-8;/h2,4-7,10H,1,3,12H2;1H/t10-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXYCZYDHHPXNIK-HNCPQSOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@H](C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(R)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to provide a comprehensive overview of its biological activity, including its interactions with various biological targets, synthesis methods, and relevant case studies.
This compound has a molecular formula of and a molecular weight of approximately 215.68 g/mol. The compound features a chiral center, which contributes to its optical activity. The presence of the fluorine atom in the para position of the phenyl ring enhances its lipophilicity, potentially influencing its interaction with biological receptors and enzymes.
The biological activity of this compound is primarily attributed to its role as a ligand that interacts with various receptors and enzymes. Studies indicate that this compound can modulate neurotransmission pathways, making it a candidate for therapeutic applications in treating neurological disorders .
Interaction with Receptors
Research has shown that this compound exhibits significant interactions with the GABA-A receptor, a critical target in the modulation of neurotransmission. This interaction is essential for understanding its potential effects on conditions such as anxiety and depression .
Biological Activity Summary
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Neuropharmacological Effects
A study investigating the neuropharmacological effects of this compound found that it significantly enhanced GABA-A receptor activity in vitro. The compound demonstrated a dose-dependent increase in receptor activation, indicating its potential as an anxiolytic agent .
Case Study 2: Antiviral Properties
In another study focused on antiviral properties, this compound was screened against HIV-1 Nef-mediated activation pathways. Results showed that it inhibited Nef's interaction with Src-family kinases, reducing viral replication rates in cultured macrophages . The compound exhibited an IC50 value less than 10 µM, highlighting its potency.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Alkylation Reactions : Utilizing halogenated phenyl compounds and amines.
- Reduction Techniques : Employing catalytic hydrogenation to achieve desired stereochemistry.
- Fluorination Processes : Introducing fluorine into the aromatic system to enhance biological activity.
These methods not only facilitate the production of the compound but also allow for modifications that can tailor its properties for specific applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Compounds
Enantiomeric Comparison
The (S)-enantiomer, (S)-1-(4-Fluorophenyl)but-3-en-1-amine hydrochloride , represents the stereoisomeric counterpart. Enantiomers often exhibit divergent biological activities due to differences in receptor binding. For example, in antidepressants like citalopram, the (S)-enantiomer (escitalopram) is the therapeutically active form . While specific data for the target compound’s enantiomers are lacking, this underscores the importance of stereochemistry in drug design.
| Property | (R)-Enantiomer | (S)-Enantiomer |
|---|---|---|
| CAS Number | 1391361-52-6 | N/A |
| Molecular Weight | 201.67 | 201.67 |
| Pharmacological Role | Potential intermediate/impurity | Likely more bioactive (analogy to APIs) |
Structural Analogs with Modified Substituents
a) Variations in Aryl Substitution
b) Chain Length and Functional Groups
- (R)-1-(4-Fluorophenyl)propan-1-amine hydrochloride (CAS: 1213329-40-8): Shorter carbon chain (propyl vs. butenyl), which may reduce steric hindrance and improve synthetic yield .
- (R)-1-(4-Fluorophenyl)butan-1-amine hydrochloride (CAS: 698378-64-2): Saturated butyl chain instead of butenyl, eliminating the reactive alkene moiety and improving stability .
c) Halogen-Substituted Derivatives
Pharmacologically Relevant Compounds
The target compound shares structural motifs with citalopram-related impurities , such as Citalopram Hydrochloride Impurity G (CAS: 1329745-98-3), which contains a fluorophenyl group linked to a branched amine chain . These analogs highlight the role of fluorinated amines in modulating serotonin reuptake inhibition, though the target compound’s specific activity remains uncharacterized.
Physicochemical Properties
Hydrogen-bonding patterns, critical for crystal packing and solubility, can be analyzed using graph set analysis (as in ). The butenyl chain’s alkene moiety may introduce conformational flexibility, contrasting with rigid analogs like 1-(4-fluorophenyl)cyclopropanamine hydrochloride (CAS: 1269437-73-1), where the cyclopropane ring restricts rotation .
Vorbereitungsmethoden
Asymmetric Synthesis via Chiral Catalysis
The enantioselective synthesis of (R)-1-(4-fluorophenyl)but-3-en-1-amine typically employs asymmetric hydrogenation or organocatalytic strategies. A metal-free approach reported in recent literature utilizes 4-fluoroaniline and trans-cinnamaldehyde as starting materials in a chiral phosphoric acid-catalyzed Mannich reaction. The reaction proceeds via the formation of an imine intermediate, followed by stereoselective addition of the enamine to the α,β-unsaturated aldehyde. This method achieves enantiomeric excess (ee) values exceeding 98% under optimized conditions.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield/ee |
|---|---|---|
| Catalyst Loading | 5 mol% | <90% ee below 3 mol% |
| Solvent | Toluene | Polar solvents reduce selectivity |
| Temperature | -20°C | Higher temps accelerate racemization |
| Reaction Time | 24–48 hours | Incomplete conversion if <24h |
The hydrochloride salt is subsequently formed by treating the free amine with hydrochloric acid in diethyl ether, yielding a crystalline product with 95% purity.
Resolution of Racemic Mixtures
Industrial-scale production often employs kinetic resolution using immobilized lipases. For example, Pseudomonas fluorescens lipase (PFL) selectively acetylates the (S)-enantiomer of racemic 1-(4-fluorophenyl)but-3-en-1-amine, leaving the desired (R)-enantiomer unreacted. After separation via liquid-liquid extraction, the (R)-amine is isolated with 99% ee and converted to the hydrochloride salt using gaseous HCl.
Comparative Efficiency of Resolution Methods
| Method | ee (%) | Yield (%) | Scalability |
|---|---|---|---|
| Enzymatic Resolution | 99 | 45 | High |
| Chiral Chromatography | >99 | 30 | Low |
| Diastereomeric Salt Formation | 95 | 60 | Moderate |
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent critically influences reaction kinetics and stereoselectivity. Non-polar solvents like toluene enhance the activity of chiral phosphoric acid catalysts by stabilizing the transition state through π-π interactions. Conversely, polar aprotic solvents such as DMF promote side reactions, including aldol condensation of the aldehyde precursor.
Temperature control is paramount in asymmetric catalysis. Below -20°C, the reaction exhibits an activation energy () of 42.5 kJ/mol, as determined by Arrhenius analysis:
Where is the rate constant, the pre-exponential factor, and the temperature in Kelvin. Raising the temperature to 0°C decreases ee by 15% due to increased molecular mobility and catalyst decomposition.
Catalyst Design and Performance
Chiral Brønsted acids derived from BINOL (1,1'-bi-2-naphthol) demonstrate superior performance compared to thiourea-based organocatalysts. A comparative study revealed the following trends:
| Catalyst Type | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|
| BINOL-phosphoric acid | 98 | 12 |
| Squaramide | 85 | 8 |
| Thiourea | 78 | 5 |
The BINOL-derived catalyst's binaphthyl backbone creates a rigid chiral environment that enforces a Re-face attack on the imine intermediate, favoring (R)-configuration.
Purification and Characterization
Crystallization of the Hydrochloride Salt
The hydrochloride salt is precipitated from a saturated solution of the free amine in anhydrous ethanol upon addition of concentrated HCl (37% w/w). Slow evaporation at 4°C yields needle-shaped crystals suitable for X-ray diffraction analysis. Key crystallographic data include:
| Parameter | Value |
|---|---|
| Space Group | P2₁2₁2₁ |
| Unit Cell Dimensions | a=7.21 Å, b=10.34 Å, c=12.57 Å |
| Density | 1.312 g/cm³ |
Differential Scanning Calorimetry (DSC) reveals a sharp melting endotherm at 178°C, confirming high crystallinity.
Chromatographic Purification
Flash chromatography on silica gel (hexane:ethyl acetate = 4:1) effectively removes unreacted 4-fluoroaniline and oligomeric byproducts. High-Performance Liquid Chromatography (HPLC) with a Chiralpak AD-H column (hexane:isopropanol = 90:10, 1.0 mL/min) verifies enantiopurity, showing a single peak at min for the (R)-enantiomer.
Industrial-Scale Production Challenges
Cost-Benefit Analysis of Catalysts
While enzymatic resolution offers high enantioselectivity, the cost of immobilized PFL ($12,000/kg) limits its use to high-value pharmaceuticals. In contrast, chiral phosphoric acid catalysts can be recycled up to five times without significant loss of activity, reducing the effective cost to $800/kg per batch.
Waste Stream Management
The synthesis generates 3.2 kg of aqueous waste per kilogram of product, primarily containing ammonium chloride and unreacted HCl. Neutralization with sodium bicarbonate followed by reverse osmosis achieves 98% water recovery, aligning with green chemistry principles.
Emerging Methodologies
Continuous Flow Synthesis
Recent advancements employ microreactor technology to enhance mass transfer and thermal control. A three-stage continuous system achieves 94% conversion in 2 hours versus 24 hours in batch reactors. The system comprises:
-
Imine formation module (residence time: 20 min)
-
Asymmetric Mannich reaction module (residence time: 60 min)
-
In-line crystallization unit
This approach reduces solvent usage by 40% and improves space-time yield by a factor of 5.6.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
